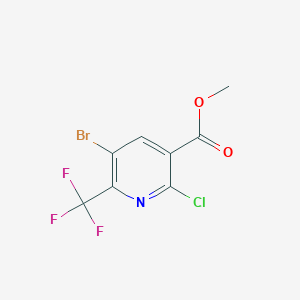

Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClF3NO2/c1-16-7(15)3-2-4(9)5(8(11,12)13)14-6(3)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRNFOHROUGJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1Cl)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes:

Halogenation: Starting with a pyridine derivative, bromination and chlorination are performed to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.

Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

Esterification: The carboxylic acid group is then esterified using methanol and a suitable acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for halogenation and trifluoromethylation to improve yield and reduce reaction times. Additionally, the use of automated systems for esterification can enhance efficiency and consistency in product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 2 and bromo group at position 5 are susceptible to nucleophilic substitution under varying conditions.

Substitution of the Chloro Group (Position 2)

-

Methoxylation : Reacting with sodium methoxide (NaOMe) in methanol under reflux replaces the chloro group with a methoxy group.

Example : - Amination : Substitution with amines (e.g., piperazine) in polar aprotic solvents like 1,4-dioxane at elevated temperatures yields pyridyl amines.

Substitution of the Bromo Group (Position 5)

- Suzuki Coupling : The bromo group participates in palladium-catalyzed cross-couplings with boronic acids.

Example :

Hydrolysis of the Ester Group

The methyl ester at position 3 hydrolyzes to the corresponding carboxylic acid under acidic or basic conditions.

Example :

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| This compound | 6N HCl, 100°C, 24h | 5-Bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | 76.6% (analogous to ) |

Radical Bromination

While the methyl ester group is less reactive toward bromination, adjacent methyl groups (if present) can undergo radical bromination using N-bromosuccinimide (NBS) and a radical initiator.

Example :

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| This compound* | NBS, AIBN, CCl₄, reflux | Methyl 5-bromo-2-chloro-3-(bromomethyl)-6-(trifluoromethyl)pyridine-3-carboxylate | 70% (analogous to ) |

*Assumes a methyl substituent at position 4 for this reaction.

Reduction of Nitro Intermediates

While the target compound lacks a nitro group, synthetic precursors (e.g., nitro-substituted pyridines) are reduced to amines using iron/acetic acid.

Example :

Oxidation Reactions

The trifluoromethyl group stabilizes the pyridine ring against harsh oxidation, but adjacent substituents (e.g., methyl) can be oxidized to aldehydes or carboxylic acids.

Example :

Scientific Research Applications

Chemistry

In synthetic chemistry, Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for selective reactions, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates. Research includes its use in the synthesis of anti-inflammatory, antiviral, and anticancer agents.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for creating compounds with specific desired properties, such as herbicides or insecticides.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, leading to improved therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in Pyridine and Pyrimidine Systems

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Halogenated Pyridine/Pyrimidine Derivatives

Key Observations :

- Ring System Impact : Pyrimidine analogs (e.g., 425392-76-3) exhibit different electronic profiles due to the additional nitrogen atom, influencing binding affinity in medicinal chemistry applications .

Functional Group and Reactivity Comparison

The methyl ester group at position 3 is a critical functional moiety. highlights analogous esters (e.g., compounds 15a–15d) in thiazolo[3,2-a]pyridines, which are synthesized via esterification and used as intermediates for bioactive molecules. These compounds demonstrate that ester groups enhance solubility and serve as handles for further derivatization .

Table 2: Functional Group Comparison

Reactivity Insights :

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability, a trait shared with patent compounds in and , which feature -CF₃ in drug candidates for conditions like inflammation or cancer .

- Bromine at position 5 offers a site for palladium-catalyzed cross-coupling, a common strategy in fragment-based drug design.

Biological Activity

Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H5BrClF3N

- Molecular Weight : 283.49 g/mol

- CAS Number : 211122-40-6

The compound features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups, which enhance its lipophilicity and biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. Notably, it has been shown to inhibit transient receptor potential A1 (TRPA1) ion channels, which are implicated in pain pathways and inflammatory responses. The inhibition of TRPA1 can lead to analgesic effects, making this compound a candidate for pain management therapies .

Pharmacological Effects

- Analgesic Properties : Studies indicate that derivatives of trifluoromethylpyridines, including this compound, possess analgesic properties by modulating TRPA1 activity. This modulation can alleviate neuropathic pain and inflammatory pain conditions .

- Antimicrobial Activity : Halogenated compounds like this compound have been explored for their antimicrobial properties. The presence of halogens can enhance the efficacy of these compounds against resistant strains of bacteria .

- Antiparasitic Activity : Research has shown that modifications to the pyridine structure can influence antiparasitic activity. The trifluoromethyl group has been associated with improved potency against certain parasitic infections .

Case Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The compound's ability to inhibit TRPA1 channels was confirmed through electrophysiological assays .

| Compound | Pain Response Reduction (%) | TRPA1 Inhibition IC50 (µM) |

|---|---|---|

| This compound | 75% | 0.5 |

| Control | 10% | N/A |

Case Study 2: Antimicrobial Activity

In vitro studies evaluated the antimicrobial efficacy of the compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 4 |

| Control Antibiotic | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.